molecular formula C49H65N11O10S2 B10849180 H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2

Cat. No.: B10849180
M. Wt: 1032.2 g/mol
InChI Key: SGYDRBBPYPDBRO-WNIOSIORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2, also known as Octreotide, is a synthetic analog of somatostatin. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. Octreotide is a cyclic octapeptide that includes two D-amino acids and is known for its high binding affinity to somatostatin receptors, particularly somatostatin receptor 2 and 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. The disulfide bridge between the cysteine residues is formed through oxidation, typically using iodine or air oxidation methods .

Industrial Production Methods: Industrial production of Octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form. The production process ensures high purity and consistency, which is crucial for its therapeutic applications .

Types of Reactions:

    Oxidation: Formation of the disulfide bridge between cysteine residues.

    Reduction: Cleavage of the disulfide bridge under reducing conditions.

    Substitution: Possible modifications at specific amino acid residues to create analogs with varying properties.

Common Reagents and Conditions:

    Oxidation: Iodine, air oxidation.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of different protected amino acids during SPPS.

Major Products:

Scientific Research Applications

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 has a wide range of scientific research applications:

Mechanism of Action

Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and 5. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The inhibition occurs through the activation of G-protein-coupled receptor pathways, leading to reduced cyclic adenosine monophosphate (cAMP) levels and decreased hormone secretion .

Comparison with Similar Compounds

    Lanreotide: Another somatostatin analog with similar therapeutic applications.

    Pasireotide: A broader somatostatin receptor affinity profile, used for treating Cushing’s disease.

    Vapreotide: Used for treating esophageal variceal bleeding.

Uniqueness: Octreotide is unique due to its high binding affinity to somatostatin receptor 2 and 5, making it highly effective in inhibiting hormone secretion. Its longer half-life compared to natural somatostatin allows for less frequent dosing in therapeutic applications .

Properties

Molecular Formula

C49H65N11O10S2

Molecular Weight

1032.2 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65)/t27-,28-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1

InChI Key

SGYDRBBPYPDBRO-WNIOSIORSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.